molecular formula C13H13N3O2 B7577481 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide

Katalognummer B7577481
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: XGWLRQOMPGINQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and renal dysfunction.

Wissenschaftliche Forschungsanwendungen

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving cardiac function in animal models of hypertension and heart failure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have a renoprotective effect by reducing proteinuria and improving renal function in animal models of renal dysfunction.

Wirkmechanismus

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide selectively blocks the ETA receptor, which is responsible for the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). By blocking the ETA receptor, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide reduces the vasoconstrictive effect of ET-1, leading to vasodilation and a reduction in blood pressure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also inhibits the proliferative effect of ET-1, which is involved in the pathogenesis of various diseases, such as pulmonary hypertension and cancer.
Biochemical and physiological effects:
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It reduces blood pressure by inducing vasodilation and inhibiting the vasoconstrictive effect of ET-1. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also improves cardiac function by reducing myocardial fibrosis and hypertrophy. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has a renoprotective effect by reducing proteinuria and improving renal function. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have an anti-inflammatory effect by reducing the expression of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also selective for the ETA receptor, which allows for the specific study of the ETA receptor signaling pathway. However, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has poor solubility in aqueous solutions, which limits its use in some experimental settings.

Zukünftige Richtungen

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as pulmonary hypertension and cancer. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can also be used as a tool to study the ETA receptor signaling pathway and its role in disease pathogenesis. Furthermore, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can be modified to improve its pharmacokinetic properties, such as its half-life and solubility, to enhance its therapeutic potential.

Synthesemethoden

The synthesis of 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-bromoethylpyridine-4-carboxylate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the purification of the crude product using column chromatography.

Eigenschaften

IUPAC Name

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-7-11(8-15-9-12)13(18)16-6-3-10-1-4-14-5-2-10/h1-2,4-5,7-9,17H,3,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWLRQOMPGINQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNC(=O)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.